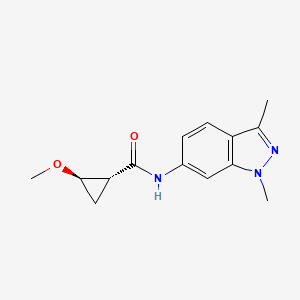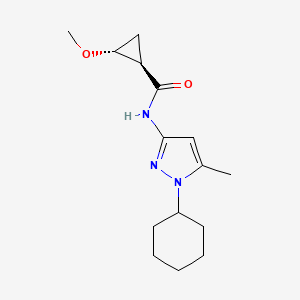
(1R,2R)-N-(1,3-dimethylindazol-6-yl)-2-methoxycyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N-(1,3-dimethylindazol-6-yl)-2-methoxycyclopropane-1-carboxamide, also known as DMIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIC is a cyclopropane-based molecule that belongs to the class of indazole derivatives.
Mecanismo De Acción
The mechanism of action of (1R,2R)-N-(1,3-dimethylindazol-6-yl)-2-methoxycyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound has been shown to bind to the colchicine binding site on tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune response. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R,2R)-N-(1,3-dimethylindazol-6-yl)-2-methoxycyclopropane-1-carboxamide is its potent anti-tumor activity, which makes it a valuable tool for cancer research. This compound is also relatively easy to synthesize and purify, which allows for large-scale production. However, one limitation of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for (1R,2R)-N-(1,3-dimethylindazol-6-yl)-2-methoxycyclopropane-1-carboxamide research, including the development of new analogs with improved solubility and pharmacokinetic properties, the investigation of this compound in combination with other anti-cancer agents, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its downstream signaling pathways.
In conclusion, this compound is a promising compound with potent anti-tumor activity and several potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound is needed to fully understand its therapeutic potential and to develop new analogs with improved properties.
Métodos De Síntesis
(1R,2R)-N-(1,3-dimethylindazol-6-yl)-2-methoxycyclopropane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of indazole with cyclopropanecarboxylic acid followed by the addition of methoxyamine hydrochloride and N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
(1R,2R)-N-(1,3-dimethylindazol-6-yl)-2-methoxycyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
(1R,2R)-N-(1,3-dimethylindazol-6-yl)-2-methoxycyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8-10-5-4-9(6-12(10)17(2)16-8)15-14(18)11-7-13(11)19-3/h4-6,11,13H,7H2,1-3H3,(H,15,18)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRRSHCLWQORCD-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)NC(=O)C3CC3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H]3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,7aS)-5-(4-methyl-1-benzofuran-2-carbonyl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7347625.png)
![(3aR,7aS)-5-(2-methoxypyrimidine-4-carbonyl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7347640.png)
![3,4-dihydro-1H-isochromen-5-yl-[(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7347647.png)
![1,3-benzothiazol-5-yl-[(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7347653.png)
![N-[2-(4-hydroxyoxan-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7347671.png)
![3-fluoro-2-hydroxy-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7347674.png)
![(5R)-1-methyl-5-[(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine-4-carbonyl]pyrrolidin-2-one](/img/structure/B7347680.png)
![6-(difluoromethyl)-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]pyrimidine-4-carboxamide](/img/structure/B7347681.png)
![(2S,3S)-N-[4-fluoro-3-(2-oxo-1,3-diazinan-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7347689.png)
![(1-cyclobutylpyrazol-4-yl)-[(2S)-2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7347690.png)
![(3S)-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)oxolane-3-carboxamide](/img/structure/B7347702.png)

![(2R)-N-[[1-(3-methoxyphenyl)cyclopropyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347717.png)
![[(1R,2R)-2-(3-hydroxyphenyl)cyclopropyl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone](/img/structure/B7347725.png)